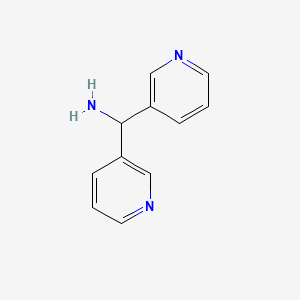

Di(pyridin-3-yl)methanamine

Description

Significance of Pyridine-Based Amines in Chemical Research

Pyridine-based amines are a class of organic compounds that hold a privileged position in chemical and medicinal science. The pyridine (B92270) ring, a six-membered heterocycle structurally related to benzene (B151609) but with one nitrogen atom, imparts unique properties to molecules. achmem.com These properties include aqueous solubility, the ability to form hydrogen bonds, and a specific basicity that makes them valuable in a multitude of applications. acs.org

In the realm of medicinal chemistry, the pyridine scaffold is a cornerstone in drug design and discovery. ontosight.airesearchgate.net A vast number of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) contain a pyridine or dihydropyridine (B1217469) ring, highlighting their profound impact on pharmacological activity. mdpi.com These compounds are integral to drugs developed for a wide range of diseases, including cancer, tuberculosis, and viral infections. mdpi.com The versatility of the pyridine structure allows for the creation of large libraries of compounds with diverse functional groups, which can be screened for various biological targets.

Beyond medicine, pyridine derivatives are crucial in other areas of chemical research. They serve as essential ligands in coordination chemistry, forming stable complexes with a wide array of metal ions. cymitquimica.com These metal complexes are instrumental in catalysis, facilitating a variety of chemical transformations. cymitquimica.com The ability of the pyridine nitrogen and associated amine groups to act as electron donors allows for the construction of complex molecular architectures with tailored electronic and steric properties, finding use in materials science for the development of polymers and functional coatings.

Overview of Di(pyridin-3-yl)methanamine as a Multifunctional Scaffold

This compound, also known by synonyms such as Bis(3-pyridylmethyl)amine and 3,3'-Dipicolylamine, is a compound that exemplifies the multifunctional nature of pyridine-based amines. cymitquimica.comtcichemicals.com Its structure features two pyridine rings linked by a central methanamine group, providing multiple coordination sites—the two pyridine nitrogen atoms and the secondary amine nitrogen. This arrangement makes it an excellent chelating agent, capable of binding to metal ions to form stable complexes. cymitquimica.com

This chelating ability is a cornerstone of its application as a multifunctional scaffold. In coordination chemistry, derivatives of this compound are used to construct complex metal-ligand assemblies. For instance, N,N'-bis(3-pyridylmethyl)benzene-1,4-dicarboxamide, which incorporates the this compound framework, has been used to synthesize binuclear complexes with palladium(II) and ruthenium(III). researchgate.net Such complexes are investigated for their potential in catalysis and the development of new materials. cymitquimica.com

In medicinal chemistry, this compound and its derivatives serve as valuable building blocks for more complex, biologically active molecules. ontosight.ai A notable example is the use of a protected form, N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine, as a key intermediate in the synthesis of potent and selective nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. sci-hub.st Furthermore, related structures containing the pyridin-3-ylmethylamine moiety have been synthesized and evaluated for their potential as inhibitors of human sirtuin 2 (SIRT2), a target relevant to neurodegenerative diseases. mdpi.com The compound's structural and chemical properties make it a versatile platform for developing new therapeutic agents and functional materials. ontosight.ai

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 58088-55-4 | sigmaaldrich.com |

| Molecular Formula | C11H11N3 | achmem.com |

| Molecular Weight | 185.23 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | - |

| Synonyms | Bis(3-pyridylmethyl)amine, 3,3'-Dipicolylamine | cymitquimica.comtcichemicals.com |

Table 2: Research Applications of this compound and its Derivatives

| Application Area | Specific Use | Reference Compound | Source |

| Medicinal Chemistry | Intermediate for nicotinic acetylcholine receptor (nAChR) ligands | N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine | sci-hub.st |

| Medicinal Chemistry | Scaffold for Human Sirtuin 2 (SIRT2) inhibitors | 1-(5-(4-Bromophenyl)furan-2-yl)-N-(pyridin-3-ylmethyl)methanamine | mdpi.com |

| Coordination Chemistry | Ligand for Palladium(II) and Ruthenium(III) complexes | N,N'-bis(3-pyridylmethyl)benzene-1,4-dicarboxamide | researchgate.net |

| Materials Science | Precursors for polyamides and polyimides | Isophthalamide, 4-hydroxy-N,N'-bis(3-pyridylmethyl)- | ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

dipyridin-3-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-11(9-3-1-5-13-7-9)10-4-2-6-14-8-10/h1-8,11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTRJVLWUYXOIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C2=CN=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Aspects for Di Pyridin 3 Yl Methanamine

Reductive Amination Strategies

Reductive amination is a highly efficient and widely utilized method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org This one-pot reaction is valued for its operational simplicity and the use of mild reaction conditions. wikipedia.orgnih.gov For the synthesis of a symmetrical secondary amine like Di(pyridin-3-yl)methanamine, this strategy involves the reaction of an aldehyde with a primary amine source, followed by reduction.

The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of Pyridine-3-carboxaldehyde. This is followed by a dehydration step to form a Schiff base or imine. When ammonia (B1221849) is used, it can react with a second molecule of the aldehyde. The resulting intermediate is then reduced in the same reaction vessel to yield this compound. This method avoids the isolation of the often-unstable imine intermediate, streamlining the synthetic process. wikipedia.org

The success of reductive amination hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate faster than the starting aldehyde. wikipedia.org Several reagents are well-suited for this purpose.

Borohydride (B1222165) Reagents : Mild hydride reagents are commonly employed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H) are particularly effective because they are less reactive towards ketones and aldehydes at the neutral or weakly acidic pH required for imine formation, but readily reduce the iminium ion. wikipedia.org

Amine-Borane Complexes : Pyridine-borane (C₅H₅N·BH₃) is another effective reducing agent for reductive aminations, capable of proceeding under mild conditions. escholarship.org Other amine-borane complexes, such as borane-triethylamine (BH₃·NEt₃), can also serve the dual role of catalyst for imine formation and reductant. rsc.org

Catalytic Hydrogenation : This classic method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. This approach is highly efficient but may require specialized pressure equipment.

Metal Catalysts : More recently, catalysts based on earth-abundant metals like iron have been developed for the reductive amination of aldehydes and ketones using aqueous ammonia, presenting a more sustainable option. nih.gov

| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, pH 4-5 | High selectivity for iminium ion, mild conditions | High toxicity of reagent and byproducts |

| Sodium Triacetoxyborohydride (NaB(OAc)₃H) | CH₂Cl₂, AcOH | Non-toxic, mild, high efficiency | Moisture sensitive |

| Pyridine-Borane (C₅H₅N·BH₃) | MeOH or neat, often with acid catalyst (e.g., AcOH) | Stable, effective in various solvents including water | May require acidic conditions |

| Catalytic Hydrogenation (H₂/Pd-C) | H₂ pressure, various solvents (e.g., EtOH, EtOAc) | High atom economy, clean reaction | Requires specialized pressure apparatus, potential for over-reduction |

Alkylation and Coupling Reaction Pathways

An alternative synthetic approach involves the formation of the C-N bond through nucleophilic substitution or coupling reactions. This pathway connects two pre-existing pyridin-3-ylmethyl units.

This strategy is analogous to the well-established synthesis of the isomeric compound, Di(pyridin-2-yl)methanamine (Dipicolylamine), which can be prepared by the alkylation of pyridin-2-ylmethanamine (B45004) with 2-(chloromethyl)pyridine. wikipedia.org Similarly, this compound can be synthesized by the N-alkylation of pyridin-3-ylmethanamine with a suitable pyridin-3-ylmethyl halide, such as 3-(chloromethyl)pyridine (B1204626).

In this reaction, pyridin-3-ylmethanamine acts as the nucleophile, attacking the electrophilic carbon of the 3-(chloromethyl)pyridine. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide (e.g., HCl) formed as a byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

The alkylation reaction described above can also be classified as an intermolecular coupling reaction, as it joins two different molecules to form a larger one. This specific pathway, a nucleophilic substitution, is a direct and logical method for coupling the two required pyridine-containing fragments to form the final secondary amine structure. The availability of both pyridin-3-ylmethanamine and 3-(chloromethyl)pyridine as starting materials makes this a viable synthetic route. google.comtcichemicals.com

| Nucleophile | Electrophile | Base (Example) | Solvent (Example) | Reaction Type |

|---|---|---|---|---|

| Pyridin-3-ylmethanamine | 3-(Chloromethyl)pyridine | Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) or Dimethylformamide (DMF) | Nucleophilic Substitution (N-Alkylation) |

Formation of Schiff Base Intermediates

The formation of a Schiff base (an imine) is a critical mechanistic step in the synthesis of this compound via reductive amination. dergipark.org.tr Schiff bases are formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone. derpharmachemica.com

The mechanism proceeds in two main stages:

Addition Step : The nitrogen atom of the primary amine (e.g., ammonia) acts as a nucleophile and attacks the electrophilic carbonyl carbon of Pyridine-3-carboxaldehyde. This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. This step is reversible.

Dehydration Step : The carbinolamine is then protonated on the oxygen atom, typically under mildly acidic conditions, which transforms the hydroxyl group into a good leaving group (H₂O). The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon, expelling a water molecule. Deprotonation of the nitrogen atom yields the neutral Schiff base and regenerates the acid catalyst.

In the context of this compound synthesis from ammonia and two equivalents of the aldehyde, the initially formed imine (pyridin-3-ylmethylene)amine can potentially react further or exist in equilibrium with other intermediates before being intercepted by the reducing agent. The reduction of this C=N double bond is what ultimately yields the final amine product.

Condensation Reactions with Carbonyl Compounds

The synthesis of pyridine (B92270) derivatives often involves the condensation of carbonyl-containing compounds, such as aldehydes and ketones, with ammonia. google.com This foundational approach can be adapted for the synthesis of this compound. The general principle involves the reaction of 3-pyridinecarboxaldehyde (B140518) (a carbonyl compound) with ammonia or a primary amine.

The initial step is a nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. This is followed by dehydration to form a Schiff base, or imine, intermediate (di(pyridin-3-yl)methanimine). This reaction is typically acid-catalyzed to facilitate the removal of the water molecule. The formation of the pyridine ring itself can be achieved through various methods, including the condensation of aldehydes and ketones with ammonia over a catalyst. google.com While many methods focus on constructing the pyridine ring, the condensation to form the imine linkage between two existing pyridine rings is a crucial step in this synthetic pathway.

Subsequent Reduction of Imine Linkages

Once the di(pyridin-3-yl)methanimine intermediate is formed, the subsequent step is the reduction of the carbon-nitrogen double bond (C=N) to a single bond, yielding the final this compound product. This transformation is a standard procedure in organic chemistry known as reductive amination. masterorganicchemistry.com

A variety of reducing agents can be employed for this purpose. Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that can selectively reduce the imine in the presence of other carbonyl groups. masterorganicchemistry.com The process involves the hydride transfer from the reducing agent to the imine carbon, followed by protonation to give the secondary amine. This two-step sequence of condensation followed by reduction provides a reliable and well-established route to this compound and its analogs. masterorganicchemistry.com

Advanced Synthetic Approaches

More contemporary methods offer greater control and efficiency, particularly through the use of transition metal catalysis. These advanced strategies provide alternative pathways that can overcome some of the limitations of classical methods.

Palladium-Catalyzed Regioselective Arylation of Azaallyl Anions

A sophisticated method for the synthesis of diarylmethylamines, including this compound, involves the palladium-catalyzed regioselective arylation of 2-azaallyl anions. nih.govitu.edu.tr This strategy utilizes readily available ketimine precursors, which are deprotonated in situ to generate the reactive 2-azaallyl anion intermediate. itu.edu.tr

The process begins with a ketimine, such as N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine, which is treated with a strong base like sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂) to form the azaallyl anion. rsc.org This anion then participates in a palladium-catalyzed cross-coupling reaction with an aryl halide, such as 3-bromopyridine. The choice of ligand for the palladium catalyst is crucial for achieving high yield and regioselectivity. Ligands like NIXANTPHOS have been shown to be effective in affording the desired diarylmethylamine derivatives without product isomerization. nih.govnih.gov This method is valued for its versatility and the ability to couple a wide range of ketimines and aryl chlorides or bromides. nih.govrsc.org

Table 1: Palladium-Catalyzed Arylation Reaction Data

| Entry | Ketimine Derivative | Aryl Halide | Catalyst Loading (mol %) | Yield (%) |

|---|---|---|---|---|

| 1 | 3-pyridyl ketimine | Chlorobenzene | 5 | 60 |

| 2 | 4-pyridyl ketimine | Chlorobenzene | 5 | 91 |

| 3 | N-(diphenylmethylene)-1-phenyl-1-(p-tolyl)methanamine | 4-bromotoluene | 2.5 | 87 |

Data synthesized from studies on palladium-catalyzed arylation of azaallyl anions. rsc.orgnih.gov

Suppression of Undesired Dimerization Reactions via Catalytic Reduction in Ammonia

To mitigate this issue, careful control of the reaction conditions is essential. One effective strategy is the portionwise addition of the base used to generate the azaallyl anion. nih.gov By adding the base slowly over time, the instantaneous concentration of the highly reactive azaallyl anion is kept to a minimum. This minimizes the rate of the undesired dimerization reaction, allowing the desired palladium-catalyzed cross-coupling with the aryl halide to proceed as the dominant pathway. This procedural modification significantly improves the purity of the crude product and the isolated yield of the desired diarylmethylamine. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Pyridinecarboxaldehyde |

| Di(pyridin-3-yl)methanimine |

| Sodium borohydride |

| Sodium cyanoborohydride |

| N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine |

| Sodium bis(trimethylsilyl)amide |

| 3-Bromopyridine |

| NIXANTPHOS |

| Chlorobenzene |

| N-(diphenylmethylene)-1-phenyl-1-(p-tolyl)methanamine |

| 4-Bromotoluene |

Coordination Chemistry and Ligand Design Principles of Di Pyridin 3 Yl Methanamine

Coordination Modes and Donor Properties

The coordination behavior of di(pyridin-3-yl)methanamine is dictated by its molecular structure, which features two pyridyl nitrogen atoms and a secondary amine group. These components provide multiple sites for electron donation, enabling the ligand to coordinate with metal ions in various ways.

Role of Pyridyl Nitrogen Atoms and Amine Lone Pairs as Electron Donors

The primary donor sites in this compound are the nitrogen atoms of the two pyridine (B92270) rings and the lone pair of electrons on the secondary amine nitrogen. The pyridyl nitrogen atoms, being part of an aromatic system, are sp²-hybridized, while the amine nitrogen is sp³-hybridized. uomustansiriyah.edu.iq This difference in hybridization affects their basicity and nucleophilicity, with the amine nitrogen generally being more basic. The chemistry of amines is largely governed by the lone pair of electrons on the nitrogen atom, which makes them both basic and nucleophilic. uomustansiriyah.edu.iq In coordination chemistry, both the pyridyl and amine nitrogens can act as Lewis bases, donating their lone pair of electrons to a metal center to form a coordinate covalent bond. The presence of these three nitrogen donor atoms classifies this compound as a potentially tridentate ligand. wikipedia.org

Chelation Dynamics and Ligand Flexibility

This compound exhibits considerable flexibility, allowing it to adopt various conformations to accommodate the geometric preferences of different metal ions. This flexibility is primarily due to the methylene (B1212753) bridge connecting the two pyridyl rings and the amine group. Upon coordination to a metal center, the ligand can form chelate rings, which significantly enhances the stability of the resulting complex, an effect known as the chelate effect. The formation of five-membered or six-membered chelate rings is common for ligands of this type, depending on the specific points of attachment to the metal. mdpi.comacs.org The ability of the ligand to bend and twist allows it to minimize steric hindrance and optimize the metal-ligand bond distances and angles, leading to more stable complex formation.

Monodentate, Bidentate, and Bridging Coordination Possibilities

The versatile nature of this compound allows for several coordination modes:

Monodentate: In this mode, only one of the three nitrogen atoms coordinates to the metal center. This is less common as it does not take full advantage of the chelate effect.

Bidentate: The ligand can coordinate through two of its nitrogen atoms. This can occur in a few ways: using the two pyridyl nitrogens or using one pyridyl nitrogen and the amine nitrogen. The bidentate coordination of di(2-picolyl)amine (a structural isomer) is well-documented, where it forms stable chelate rings with metal ions. tcichemicals.com

Tridentate: All three nitrogen atoms (two pyridyl and one amine) coordinate to a single metal center, often in a facial or meridional fashion. This is a common mode for similar dipicolylamine ligands. wikipedia.org

Bridging: The ligand can bridge two or more metal centers. This can happen if the two pyridyl groups coordinate to different metal ions, or if the pyridyl and amine groups coordinate to different metals. This bridging capability can lead to the formation of polynuclear complexes or coordination polymers. analis.com.my

Formation of Metal Complexes

This compound and its derivatives form stable complexes with a wide array of transition metals. The properties and structures of these complexes are highly dependent on the metal ion, the reaction conditions, and the stoichiometry of the reactants.

Interactions with Transition Metals (e.g., La(III), Zn(II), Co(II), Cd(II), Pd(II))

Research has demonstrated the ability of this compound and its analogues to form complexes with various transition metals:

La(III): Lanthanum complexes with similar poly-pyridyl amine ligands have been synthesized and characterized. For instance, a derivative of di(2-picolyl)amine forms a deca-coordinated complex with La(III). unimi.it The amine and pyridine groups act as electron donors, forming stable complexes with transition metals like La³⁺.

Zn(II) and Co(II): A series of Zn(II) and Co(II) complexes have been synthesized using a related ligand, 2-(imidazo[1,5-a]pyridin-3-yl)phenol, resulting in complexes with varying nuclearities from mono- to trinuclear and even 1-D chain polymers. researchgate.net

Cd(II): Cadmium complexes with di-2-pyridylmethaneamine-based ligands have been shown to form multinuclear structures. For example, a dinuclear cadmium complex with a trigonal bipyramidal geometry around the cadmium atoms has been reported. analis.com.my

Pd(II): Palladium(II) complexes with derivatives of di-(2-pyridyl)methane have been synthesized, often resulting in cis-dichloro-palladium(II) complexes with a distorted square planar geometry around the palladium atom. researchgate.net

Stability and Stoichiometry of Coordination Complexes

The stability of the metal complexes formed with this compound is influenced by several factors, including the chelate effect, the nature of the metal ion (hard vs. soft acid), and the electronic properties of the ligand. The formation of multiple chelate rings in bidentate and tridentate coordination modes contributes significantly to the thermodynamic stability of the complexes.

The stoichiometry of the complexes is typically determined by the coordination number of the metal ion and the denticity of the ligand in that particular complex. For example, with a tridentate ligand, a metal ion with a coordination number of six can form a 1:2 metal-to-ligand complex, [M(L)₂]. scispace.com The stoichiometry can also be influenced by the presence of other coordinating species, such as solvent molecules or counter-ions. analis.com.my

Table of Metal Complex Data

| Metal Ion | Coordination Geometry | Stoichiometry (Metal:Ligand) | Key Findings |

| La(III) | Deca-coordinated (with related ligand) | 1:1 | Forms a stable complex in solution. unimi.it |

| Zn(II) | Distorted tetrahedral / Varies | 1:2, 2:4 | Forms mono-, di-, and trinuclear complexes. researchgate.net |

| Co(II) | Varies | 2:4, 3:6, 2:2 | Can form 1-D chain polymers. researchgate.net |

| Cd(II) | Trigonal bipyramidal (in dinuclear complex) | 2:1 | Forms multinuclear complexes. analis.com.my |

| Pd(II) | Distorted square planar | 1:1 | Forms cis-complexes with related ligands. researchgate.net |

Multinuclear Complex Architectures

The flexible nature of the this compound ligand, characterized by the rotational freedom around the central methylene bridge, allows its two pyridyl nitrogen atoms to adopt various orientations. This conformational adaptability enables it to act as a versatile bridging ligand, connecting multiple metal centers to form a diverse array of multinuclear complex architectures. Research has demonstrated that ligands incorporating the pyridin-3-yl motif can facilitate the self-assembly of discrete dinuclear or trinuclear complexes, as well as extended one-dimensional (1D) chains, two-dimensional (2D) networks, and three-dimensional (3D) coordination polymers. researchgate.netgrafiati.comacs.org

The final architecture of the resulting complex is influenced by several factors, including the coordination geometry preferred by the metal ion, the nature of the counter-anions, and the presence of co-ligands. For instance, derivatives of this compound have been used to construct complex coordination polymers. In one example, a related ligand, N,N′-bis(pyridin-3-ylmethyl)-[1,1′-biphenyl]-4,4′-dicarboxamide, coordinates to Zinc(II) centers, with the pyridyl groups exhibiting both bidentate bridging and monodentate terminal coordination modes to form a polymeric chain. grafiati.com Similarly, studies on the closely related di-2-pyridylmethaneamine show it can form discrete dinuclear complexes with metals like copper(II) and palladium(II), while with silver(I) it acts as a divergent bridging unit to form 1-D coordination polymers. analis.com.my The choice of metal and ancillary ligands can direct the assembly towards specific dimensionalities, from simple dinuclear metallocycles to intricate 3D frameworks. researchgate.netacs.org

Table 1: Examples of Multinuclear Architectures with Related Pyridyl Ligands

| Ligand Type | Metal Ion(s) | Resulting Architecture | Reference |

|---|---|---|---|

| N,N′-bis(pyridin-3-ylmethyl) derivative | Zn(II) | 1-D Coordination Polymer | grafiati.com |

| 2-(imidazo[1,5-a]pyridin-3-yl)phenol | Co(II) | Dinuclear, Trinuclear, and 1-D Polymer | researchgate.net |

| Di-2-pyridylmethaneamine derivative | Cd(II) | Dinuclear Complex | analis.com.my |

| Di-2-pyridylmethaneamine derivative | Ag(I) | 1-D Coordination Polymer | analis.com.my |

| 1,2-di(pyridin-3-yl)ethene | Zn(II) | 2-D Coordination Network | nih.gov |

Tailoring Ligand Frameworks for Specific Metal Interactions

To enhance the functionality and specificity of this compound-based ligands, various synthetic strategies are employed to modify its core structure. These modifications aim to fine-tune the electronic and steric properties of the ligand, thereby controlling the coordination environment and reactivity of the resulting metal complexes.

Strategies for Functionalization of the Amine Group

The secondary amine group in this compound is a prime site for chemical modification, serving as a handle to introduce new functional groups. polimi.it A common and effective strategy is the N-alkylation of the amine. This can be achieved through reactions with alkyl halides or via reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent. polimi.it

These functionalization reactions allow for the attachment of a wide range of substituents, from simple alkyl chains to more complex moieties, which can introduce new properties to the ligand system. For example, attaching long-chain alkyl or perfluorinated groups can modify the solubility and phase behavior of the resulting metal complexes. researchgate.net Furthermore, the amine can be transformed into other functional groups, such as amides, by coupling it with carboxylic acids. researchgate.net Such modifications not only alter the steric bulk around the metal center but also modulate the electronic properties of the ligand framework. google.com

Incorporation of Additional Chelating Units (e.g., Triazole Rings)

To increase the denticity and expand the chelating capability of the this compound scaffold, additional donor groups can be incorporated into the ligand framework. A particularly successful approach involves the introduction of triazole rings. polimi.itnih.gov The 1,2,3-triazole ring, often installed via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is an excellent coordinating group and a stable linker. polimi.itacs.org

This strategy typically involves first functionalizing the amine group with a moiety containing either an azide (B81097) or an alkyne. Subsequent reaction with a corresponding alkyne- or azide-containing molecule allows for the modular and efficient construction of more complex ligands. polimi.it The resulting pyridyl-triazole hybrid ligands can act as powerful chelators for a variety of metal ions. For instance, ligands such as 2,6-di-(1,2,4-triazol-4-yl)pyridine have been used to synthesize novel coordination polymers with interesting structural motifs. researchgate.net The fusion of a triazole ring to the pyridine scaffold, as seen in 3-(2-pyridyl)- analis.com.mynih.govCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridine, creates a rigid bidentate chelating system with distinct coordination properties. researchgate.net

Influence of Substituents on Coordination Behavior

The introduction of substituents onto the pyridine rings or the amine group of this compound has a profound influence on its coordination behavior and the properties of the resulting metal complexes. unipd.it These substituents can exert both electronic and steric effects.

Electronically, electron-donating groups (e.g., alkyl, alkoxy) increase the electron density on the pyridyl nitrogen atoms, enhancing their basicity and donor strength. This can lead to stronger metal-ligand bonds. Conversely, electron-withdrawing groups (e.g., halo, cyano) decrease the basicity of the nitrogen donors. whiterose.ac.uk These electronic perturbations can significantly affect the properties of the metal center, such as its redox potential and spin state in transition metal complexes like those of Iron(II). whiterose.ac.ukwhiterose.ac.uk Studies on related Fe(II) complexes with 2,6-di(pyrazol-1-yl)pyridine (bpp) ligands show that electron-donating pyridyl substituents make the complexes more susceptible to structural distortions. whiterose.ac.uk

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Di-2-pyridylmethaneamine |

| N,N′-bis(pyridin-3-ylmethyl)-[1,1′-biphenyl]-4,4′-dicarboxamide |

| 2-(imidazo[1,5-a]pyridin-3-yl)phenol |

| 1,2-di(pyridin-3-yl)ethene |

| Di(2-picolyl)amine |

| 3-(pyridin-3-yl)propanoic acid |

| 2,6-di-(1,2,4-triazol-4-yl)pyridine |

| 3-(2-pyridyl)- analis.com.mynih.govCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridine |

| 2,6-di(pyrazol-1-yl)pyridine |

| Di(pyridin-3-yl)methanone |

Catalytic Applications of Di Pyridin 3 Yl Methanamine Derived Complexes

Homogeneous Catalysis

Ethylene (B1197577) Oligomerization

No specific research findings on the use of Di(pyridin-3-yl)methanamine-derived complexes for the oligomerization of ethylene have been reported in the available scientific literature.

Cross-Coupling Reactions (e.g., Heck Reaction)

There is no available data in the scientific literature detailing the application of this compound complexes as catalysts in Heck reactions or other cross-coupling reactions.

Selective Photooxidation of Sulfides

A thorough search of scientific databases yielded no information on the use of this compound or its complexes in the selective photooxidation of sulfides.

Heterogeneous Catalysis Using Immobilized Systems

The concept of immobilizing catalytic complexes onto solid supports is a well-established strategy in heterogeneous catalysis. However, there are no specific studies in the available literature that describe the immobilization of this compound-derived complexes and their subsequent application in heterogeneous catalytic processes.

Catalysis in Carbon Dioxide Capture

Amine-Functionalized Sorbents

The functionalization of materials with amine groups is a key strategy for developing effective carbon dioxide sorbents. While research has been conducted on various pyridine-containing amines for CO2 capture, no specific data or detailed research findings on the use of this compound for this purpose are available in the scientific literature.

Mechanistic Insights into CO2 Absorption

The absorption of carbon dioxide by amine-containing compounds is a well-established strategy for CO2 capture. While direct mechanistic studies on this compound-derived complexes are not extensively available in the current body of scientific literature, insights can be drawn from analogous aminoalkyl-functionalized pyridine (B92270) compounds. The mechanism of CO2 absorption in these systems is generally believed to proceed through the formation of carbamates.

2 RNH2 + CO2 ⇌ RNHCOO- + RNH3+

Where R represents the di(pyridin-3-yl)methyl group.

Factors such as the solvent, temperature, and the presence of metal ions in the case of complexes can significantly influence the equilibrium and kinetics of this reaction. For instance, the coordination of a metal ion to the pyridyl nitrogen atoms could potentially alter the electron density on the amine nitrogen, thereby modulating its reactivity towards CO2.

Research on structurally similar picolylamines (isomers of pyridinylmethanamine) has shown a correlation between the amine's pKa value and its CO2 absorption rate. Generally, a higher pKa is associated with a faster absorption rate. This suggests that the basicity of the amine is a crucial factor in the CO2 capture process. The table below, adapted from studies on related aminoalkyl-pyridines, illustrates the relationship between the structure, basicity (pKa), and CO2 absorption characteristics. While this data is not for this compound itself, it provides a valuable framework for predicting its potential behavior.

| Compound Name | Structure | pKa | CO2 Loading (mol CO2/mol amine) | Average Absorption Rate (mol CO2/s) |

| 2-Picolylamine | 2-(Aminomethyl)pyridine | 8.81 | 0.45 | 0.00025 |

| 3-Picolylamine | 3-(Aminomethyl)pyridine | 8.85 | 0.48 | 0.00028 |

| 4-Picolylamine | 4-(Aminomethyl)pyridine | 8.48 | 0.42 | 0.00022 |

| N-Methyl-1-(pyridin-3-yl)methanamine | 3-((Methylamino)methyl)pyridine | 9.04 | 0.52 | 0.00035 |

Note: The data in this table is based on analogous compounds and is intended to be illustrative of the potential properties of this compound.

Further detailed experimental and computational studies are necessary to fully elucidate the precise mechanism and efficiency of CO2 absorption by this compound and its metal complexes.

Supramolecular Catalysis through Self-Assembly

Supramolecular catalysis, a field that mimics biological enzymatic processes, utilizes non-covalent interactions to assemble catalytic systems. The self-assembly of molecular components into well-defined, ordered structures can create unique reaction environments, leading to enhanced catalytic activity, selectivity, and stability. This compound, with its pyridyl and amine functionalities, is a promising ligand for the construction of such self-assembled supramolecular catalysts.

The pyridyl groups of this compound are excellent coordinating units for a variety of metal ions. The reaction of this ligand with suitable metal precursors can lead to the formation of discrete metallosupramolecular architectures, such as coordination cages, macrocycles, or polymers. The geometry and denticity of the ligand, combined with the coordination preferences of the metal ion, will dictate the final self-assembled structure.

These supramolecular assemblies can encapsulate guest molecules within their cavities, effectively acting as nanoreactors. The confined space of the cavity can pre-organize substrates, stabilize transition states, and shield reactive intermediates, thereby accelerating reactions and controlling product selectivity. The amine functionality of the this compound ligand can also play a direct role in catalysis, for instance, by acting as a basic site or a hydrogen-bonding donor.

While specific examples of supramolecular catalysis employing this compound-derived complexes are yet to be extensively reported, the principles of supramolecular catalysis suggest several potential applications. For example, a metallosupramolecular cage constructed from this ligand could potentially catalyze reactions such as aldol (B89426) condensations, Michael additions, or Diels-Alder reactions within its hydrophobic cavity.

The table below outlines key aspects and potential catalytic applications of supramolecular assemblies derived from pyridyl-amine ligands like this compound.

| Supramolecular Architecture | Key Driving Interactions | Potential Catalytic Applications | Potential Substrates |

| Metallacages | Metal-ligand coordination | Acyl transfer, Knoevenagel condensation | Anhydrides, aldehydes, active methylene (B1212753) compounds |

| Metallacycles | Metal-ligand coordination, π-π stacking | Oxidation, reduction | Alcohols, ketones |

| Coordination Polymers | Metal-ligand coordination, hydrogen bonding | Heterogeneous catalysis, gas-phase reactions | Alkenes, alkynes |

The development of supramolecular catalysts based on the self-assembly of this compound and its derivatives holds significant promise for advancing the field of catalysis, offering pathways to novel, efficient, and selective chemical transformations.

Advanced Materials and Supramolecular Architectures Incorporating Di Pyridin 3 Yl Methanamine

Integration into Polymeric Structures and Coatings for Enhanced Durability

No specific studies were identified that detail the incorporation of Di(pyridin-3-yl)methanamine into polymeric matrices or coatings with the specific aim of enhancing durability. Research in the field of high-performance polymers and coatings often involves the use of various nitrogen-containing heterocyclic compounds to improve thermal stability, corrosion resistance, and mechanical properties. However, dedicated research on the role and effect of this compound for these applications could not be found.

Design of Luminescent Materials

While numerous pyridine (B92270) derivatives are utilized as ligands in the design of luminescent metal complexes and organic light-emitting diodes (OLEDs), there is a lack of specific research on the application of this compound for the design of luminescent materials. The photophysical properties of materials are highly dependent on their molecular structure, and without experimental or computational studies on this specific compound, its potential for luminescence remains uncharacterized in the available literature. mdpi.commdpi.com

Supramolecular Assembly Strategies

Supramolecular chemistry frequently employs molecules with pyridine moieties due to their ability to participate in various non-covalent interactions.

Hydrogen-Bond-Assisted Self-Assembly

The presence of both pyridine nitrogen atoms (hydrogen bond acceptors) and an amine group (hydrogen bond donor) in this compound suggests its potential to form intricate hydrogen-bonded networks. nih.govrsc.org However, specific studies detailing the self-assembly of this particular molecule through hydrogen bonding to form distinct supramolecular architectures were not found in the conducted searches. researchgate.netrsc.org General principles of hydrogen bonding in pyridine-containing molecules are well-established, but specific crystallographic or solution-state studies on this compound are not available. nih.gov

Metal-Organic Frameworks (MOFs) Linkers

Pyridine-based ligands are a cornerstone in the construction of Metal-Organic Frameworks (MOFs) due to their coordinating ability with metal ions. nih.govnih.gov The ditopic nature of this compound makes it a theoretical candidate as a linker for MOF synthesis. Nevertheless, a review of the scientific literature did not reveal any published research where this compound has been successfully employed as a primary or secondary building unit in the synthesis of MOFs. The field is rich with examples of other dipyridyl and pyridine-carboxylate linkers, but not this specific amine-bridged compound. researchgate.net

Mechanochemical Approaches to Supramolecular Structures

Mechanochemistry has emerged as a solvent-free, efficient method for synthesizing supramolecular structures, including co-crystals and coordination polymers. nih.govbeilstein-journals.org This technique relies on grinding or milling reactants together to induce chemical transformations and self-assembly. researchgate.net While mechanochemical methods have been applied to a wide range of organic and organometallic systems, there are no specific reports on the use of this compound in mechanochemical synthesis to form supramolecular structures.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms. For Di(pyridin-3-yl)methanamine, various NMR experiments would be utilized to obtain a complete structural picture.

¹H NMR Analysis for Proton Environments

Proton (¹H) NMR spectroscopy would be employed to identify the number of distinct proton environments, their chemical shifts, and their coupling patterns in the this compound molecule. The expected ¹H NMR spectrum would show signals corresponding to the protons on the pyridine (B92270) rings and the methanamine bridge. The integration of these signals would provide the relative number of protons in each environment, while the splitting patterns (e.g., doublets, triplets, multiplets) would reveal the neighboring proton interactions, thus helping to piece together the connectivity of the molecule.

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|

¹³C NMR for Carbon Skeleton Elucidation

Interactive Data Table: ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|

¹⁹F NMR for Fluorinated Derivatives

For fluorinated derivatives of this compound, Fluorine-19 (¹⁹F) NMR spectroscopy would be a key analytical technique. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for identifying and distinguishing between different fluorine environments within a molecule. The chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) would offer valuable structural information about the location and stereochemistry of the fluorine substituents.

Interactive Data Table: ¹⁹F NMR Data for Fluorinated this compound Derivatives

| Derivative | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the compound would be ionized, typically by protonation, to form a molecular ion ([M+H]⁺). The detection of this ion would provide the molecular weight of the compound. Further fragmentation of the molecular ion can yield insights into the compound's structure.

Interactive Data Table: ESI-MS Data for this compound

| Ion | Observed m/z |

|---|

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This accuracy allows for the determination of the elemental composition of the molecule. For this compound, HR-MS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

Interactive Data Table: HR-MS Data for this compound

| Molecular Formula | Calculated Exact Mass | Measured Exact Mass | Error (ppm) |

|---|

Fragmentation Pathway Analysis

For this compound, one could hypothesize potential fragmentation pathways based on its structure, which features two pyridyl rings linked by a methanamine bridge. Common fragmentation patterns for similar aromatic and amine-containing compounds often involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the amine group.

Benzylic cleavage: Cleavage of the bond between the methylene (B1212753) group and one of the pyridyl rings, leading to the formation of a stable pyridylmethyl cation.

Loss of ammonia (B1221849) (NH3): A common fragmentation for primary amines.

Ring fragmentation: Cleavage of the pyridine rings themselves, although this typically requires higher energy.

Without experimental mass spectra, a definitive analysis of the fragmentation pathways for this compound remains speculative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. While a specific experimental IR spectrum for this compound is not available in the public domain, the expected characteristic absorption bands can be predicted based on its structural components.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (amine) | 3300-3500 | Stretching (often two bands for primary amines) |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=N (pyridine ring) | 1550-1650 | Stretching |

| C=C (pyridine ring) | 1400-1600 | Stretching |

| C-N | 1000-1350 | Stretching |

| N-H (amine) | 1550-1650 | Bending |

These predicted values serve as a guide for what one would expect to observe in an experimental IR spectrum of this compound, allowing for the confirmation of its key functional groups.

X-ray Crystallography

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

No published single-crystal X-ray diffraction data for this compound could be located. Such an analysis would provide the exact coordinates of each atom in the unit cell of the crystal. From this data, a wealth of structural information can be derived, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds, confirming the molecular connectivity and geometry.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···N, C-H···π, π···π Stacking)

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of such interactions would be anticipated to play a significant role in the crystal packing:

Hydrogen Bonding: The primary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors.

C-H···N Interactions: Weak hydrogen bonds between carbon-hydrogen bonds (from both the aromatic rings and the methylene bridge) and the pyridyl nitrogen atoms.

π···π Stacking: Interactions between the electron-rich π systems of the pyridine rings of adjacent molecules.

C-H···π Interactions: Interactions between C-H bonds and the face of the pyridine rings.

A detailed crystallographic study would be necessary to identify and quantify these interactions, which are crucial for understanding the solid-state properties of the compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic properties of molecules.

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction (e.g., UV-Vis Absorption)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties. Its most common application is the prediction of electronic absorption spectra, such as UV-Visible spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). These theoretical spectra are invaluable for interpreting experimental results and understanding the electronic nature of the chromophores within the molecule researchgate.netrsc.orgmdpi.com.

Molecular Dynamics Simulations (Potential for conformational studies and ligand-target interactions)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like Di(pyridin-3-yl)methanamine, MD simulations could explore its conformational landscape, revealing the different shapes the molecule can adopt in solution and their relative stabilities. Furthermore, if this compound were being investigated as a potential drug, MD simulations would be crucial for studying its interaction with a biological target, such as a protein. These simulations can provide detailed information on the binding mode, the stability of the ligand-receptor complex, and the key interactions that govern binding affinity researchgate.netvolkamerlab.orgnih.govyoutube.com.

Hirshfeld Surface Analysis for Intermolecular Interactions

For the compound in its solid, crystalline state, Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions. This analysis requires a solved crystal structure. By mapping properties like d_norm (a normalized contact distance) onto the molecular surface, regions of close intermolecular contact, such as hydrogen bonds and van der Waals forces, can be identified. The analysis also generates 2D "fingerprint plots," which provide a quantitative summary of the different types of atomic contacts contributing to the crystal packing mdpi.comnih.govnih.govias.ac.in. Without an available crystal structure for this compound, this analysis remains hypothetical.

Chemical Reactivity and Mechanistic Studies

Oxidation Reactions (e.g., to Aldehydes or Ketones)

The secondary amine functionality of Di(pyridin-3-yl)methanamine can be susceptible to oxidation. Treatment with common oxidizing agents could potentially lead to the formation of an imine, which upon hydrolysis would yield pyridine-3-carbaldehyde and 3-aminomethylpyridine. However, the pyridine (B92270) rings themselves are relatively resistant to oxidation under mild conditions. Stronger oxidizing agents might lead to the formation of pyridine N-oxides.

Table 1: Potential Oxidation Products of this compound

| Reactant | Oxidizing Agent | Potential Products |

|---|---|---|

| This compound | Mild Oxidant (e.g., MnO₂) | Di(pyridin-3-yl)methanimine |

Reduction Reactions (e.g., to Amine Derivatives)

The pyridine rings of this compound can undergo reduction to piperidine (B6355638) rings under catalytic hydrogenation conditions (e.g., using H₂ gas with catalysts like Pt, Pd, or Ni). This reaction would result in the formation of Di(piperidin-3-yl)methanamine. The reaction conditions, such as temperature, pressure, and catalyst choice, would be crucial in achieving complete reduction of both rings. The central amine group is generally stable under these conditions.

A study on the reduction of pyridine derivatives using samarium diiodide in the presence of water has shown that pyridine can be rapidly reduced to piperidine at room temperature clockss.org. This suggests an alternative, milder method for the reduction of the pyridine rings in this compound.

Electrophilic and Nucleophilic Substitution on Pyridine Rings

The electronic nature of the pyridine ring dictates its susceptibility to substitution reactions. Pyridine is an electron-deficient aromatic system, which makes it generally resistant to electrophilic aromatic substitution but more prone to nucleophilic aromatic substitution.

Electrophilic Substitution: Electrophilic aromatic substitution on pyridine is significantly more difficult than on benzene (B151609) and, when it does occur, the electrophile preferentially attacks the 3-position. This is because the intermediates formed from attack at the 2- and 4-positions are highly destabilized due to the positive charge being placed on the electronegative nitrogen atom study.comquora.com. Since both pyridine rings in this compound are already substituted at the 3-position by the aminomethyl bridge, further electrophilic substitution would likely occur at the other available positions on the rings, with a preference for the 5-position (meta to the existing substituent).

Nucleophilic Substitution: Nucleophilic aromatic substitution on pyridine is favored at the 2- and 4-positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate stackexchange.comchemistry-online.com. For this compound, direct nucleophilic substitution on the unsubstituted pyridine rings is unlikely without the presence of a good leaving group at an activated position (2- or 4-).

Protonation Equilibria and Their Impact on Reactivity

This compound possesses three basic nitrogen atoms: two on the pyridine rings and one in the secondary amine linker. The protonation of these sites will be governed by their respective pKa values. The secondary amine is expected to be the most basic site, followed by the pyridine nitrogens.

The protonation state of the molecule will have a significant impact on its reactivity. Protonation of the pyridine nitrogens would further deactivate the rings towards electrophilic attack due to the increased positive charge. Conversely, a protonated pyridinium (B92312) ring would be more susceptible to nucleophilic attack. The protonation of the central amine would influence its nucleophilicity and its ability to participate in reactions.

While specific pKa values for this compound are not available, a study on the protonation constants of various diamines provides a general context for the pH-dependent behavior of such molecules in solution researchgate.net.

Table 2: Estimated Basicity of Nitrogen Atoms in this compound

| Nitrogen Atom | Estimated Basicity | Rationale |

|---|---|---|

| Secondary Amine | Highest | Alkylamines are generally more basic than pyridines. |

Reaction Kinetics and Thermodynamic Analysis

Detailed kinetic and thermodynamic studies specifically on reactions involving this compound are scarce in the published literature. However, insights can be drawn from studies on related compounds.

A study on the kinetics of the gas-phase reaction of atomic chlorine with pyridine showed that the reaction proceeds via two different pathways depending on the temperature: hydrogen abstraction at higher temperatures and the formation of a stable adduct at lower temperatures rsc.org. This study provided thermodynamic parameters for the adduct formation, including enthalpy and entropy changes rsc.org.

Another study investigated the kinetics of substitution reactions of palladium(II) complexes with bis(2-pyridylmethyl)amine (a structural isomer of the ligand framework). The reactivity of the complexes was found to be dependent on the nature of the ligands and the nucleophile rsc.org.

These studies, while not directly on this compound, highlight the type of kinetic and thermodynamic investigations that are crucial for understanding the reactivity of such compounds. The rates of oxidation, reduction, and substitution reactions of this compound would be dependent on factors such as temperature, pressure, solvent, and the presence of catalysts.

Selected Research Applications in Chemical Biology and Sensing

Enzyme Modulators and Receptor Ligands

The unique three-dimensional arrangement of the pyridine (B92270) nitrogen atoms and the central amino group in di(pyridin-3-yl)methanamine and its derivatives allows for specific interactions with the active sites of various enzymes and receptors. These interactions can lead to the modulation of their biological activity, making this scaffold a valuable starting point for the development of targeted therapeutic agents.

Derivatives of the pyridin-3-yl scaffold have been investigated for their ability to interact with a range of molecular targets. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, while the methanamine core can participate in hydrogen bonding as both a donor and acceptor. These interactions, combined with potential π-π stacking from the aromatic rings, contribute to the binding affinity and specificity of these compounds for their respective targets.

Research into pyridine-containing compounds has revealed their potential to modulate the activity of several key enzymes implicated in various diseases.

Sirtuin 2 (SIRT2) Inhibition: While direct studies on this compound are limited, the inclusion of a pyridine moiety in other molecular scaffolds has been shown to enhance SIRT2 inhibitory activity. For instance, in a series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives, the introduction of a pyridine ring led to improved inhibition of SIRT2, a class III histone deacetylase involved in cellular processes like cell cycle control and neurodegeneration. One such derivative, compound 25 , demonstrated an IC50 value of 2.47 µM against SIRT2, which was more potent than the known inhibitor AGK2 (IC50 = 17.75 µM) targetmol.comresearchgate.net. This suggests that the pyridin-3-yl group could be a valuable component in the design of novel SIRT2 inhibitors.

Pim-1 Kinase Inhibition: The Pim-1 kinase, a serine/threonine kinase, is a recognized target in oncology due to its role in cell survival and proliferation. Various pyridine-based scaffolds have been explored as Pim-1 kinase inhibitors. Although specific data for this compound is not available, related cyanopyridine and pyridone derivatives have demonstrated potent inhibitory activity. For example, certain aromatic O-alkyl pyridine derivatives have shown significant PIM-1 kinase inhibitory activity with IC50 values in the nanomolar range researchgate.netresearchgate.net. These findings highlight the potential of the pyridine core in developing effective Pim-1 kinase inhibitors.

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Pyridine-based imines have been investigated as potential α-glucosidase inhibitors. While direct evaluation of this compound is not reported, studies on other pyridine derivatives, such as 1,3,4-thiadiazole (B1197879) derivatives of 3-aminopyridin-2(1H)-ones, have shown significant inhibitory activity against α-glucosidase nih.govnih.gov. For example, one such derivative exhibited an IC50 value of 3.66 mM, which was more potent than the standard drug acarbose (B1664774) (IC50 = 13.88 mM) nih.gov.

Table 1: Inhibitory Activity of Selected Pyridine Derivatives against Various Enzymes

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |

| (5-Phenylfuran-2-yl)methanamine with pyridine moiety (Compound 25) | Sirtuin 2 (SIRT2) | 2.47 µM | targetmol.comresearchgate.net |

| Aromatic O-alkyl pyridine derivatives (4c and 4f) | Pim-1 Kinase | 0.110 µM, 0.095 µM | researchgate.net |

| 1,3,4-Thiadiazole derivative of 3-aminopyridin-2(1H)-one (9'b) | α-Glucosidase | 3.66 mM | nih.gov |

The RET (Rearranged during Transfection) proto-oncogene, a receptor tyrosine kinase, is implicated in the development of certain types of cancer. Research has led to the discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as a class of novel RET kinase inhibitors nih.gov. Although these are more complex molecules, they contain the core pyridin-3-yl functional group. Compound I-8 from this series demonstrated potent inhibition of RET kinase at both the molecular and cellular levels nih.gov. This indicates that the pyridin-3-yl moiety can be a key structural element in the design of effective RET kinase inhibitors.

Glutaminyl-peptide cyclotransferase (QPCT) and its isoenzyme, glutaminyl-peptide cyclotransferase-like protein (QPCTL), are involved in the N-terminal modification of various proteins, including chemokines and the "don't eat me" signal CD47. Inhibition of these enzymes is being explored as a potential cancer immunotherapy strategy. While there is no direct evidence of this compound as a QPCTL or QPCT inhibitor, a patent has described novel piperidinylpyridinylcarbonitrile derivatives as inhibitors of these enzymes ucsd.edu. This suggests that pyridine-containing structures may have the potential to be developed into inhibitors for these targets. Recent research has identified potent benzonitrile-based inhibitors of QPCTL, with compounds showing IC50 values in the low nanomolar range nih.gov.

Antimicrobial Research Focus

The pyridine ring is a common feature in many antimicrobial agents. The exploration of pyridine derivatives for their ability to combat fungal infections is an active area of research.

Various pyridine derivatives have been synthesized and evaluated for their antifungal activity. While specific studies focusing solely on this compound are not extensively documented in the available literature, related compounds have shown promising results. For example, a study on pyridine carboxamide derivatives identified compounds with moderate to good in vitro antifungal activity against a panel of plant pathogens nih.gov. Another study on [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones reported that some derivatives exhibited potent antifungal activity, with one compound being equipotent to the reference drug fluconazole (B54011) against tested fungal strains nih.gov. These findings suggest that the pyridin-3-yl-methanamine scaffold could serve as a basis for the development of new antifungal agents.

Table 2: Antifungal Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity (MIC) | Reference |

| [2-(2,5-Dimethyl-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone | Various fungal strains | 0.005 µg/mL (equipotent to fluconazole) | nih.gov |

| Pyridine carboxamide derivative (3f) | Botrytis cinerea | Good in vivo activity | nih.gov |

Investigations into Antibacterial Potential

There is currently a lack of published research specifically investigating the antibacterial potential of this compound. While the broader class of pyridine-containing heterocyclic compounds has been a significant area of interest in the development of new antimicrobial agents, this compound itself has not been the subject of these studies. nih.govnih.gov

The pyridine nucleus is a common scaffold in many compounds that have demonstrated therapeutic properties, including antimicrobial effects. nih.govnih.gov Researchers have synthesized and tested numerous pyridine derivatives against various bacterial strains. nih.govnih.gov These studies often involve modifying the core pyridine structure with different functional groups to enhance antibacterial efficacy and explore the structure-activity relationship. For instance, some novel pyridine compounds have shown promising activity against multidrug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov However, without specific studies on this compound, its activity against any bacterial pathogens remains unknown.

Chemical Sensor Development

The development of chemical sensors is a critical field in analytical chemistry, with applications ranging from environmental monitoring to medical diagnostics. Pyridine derivatives are frequently employed in the design of these sensors due to the electron-donating properties of the nitrogen atom in the pyridine ring, which can interact with various analytes. researchgate.netmdpi.com While specific research on this compound as a chemical sensor is not available, the principles of sensor design using related pyridine-based compounds can be discussed.

Design of Metal Ion Sensors

The design of sensors for detecting metal ions is an area where pyridine derivatives have been particularly successful. mdpi.commdpi.com The nitrogen atom of the pyridine ring can act as a binding site for metal ions, and when two or more pyridine rings are present in a molecule, they can form a chelate with the metal ion. This interaction can lead to a change in the photophysical properties of the molecule, such as its color (colorimetric sensor) or fluorescence (fluorometric sensor), allowing for the detection of the metal ion. researchgate.net

For a molecule like this compound, the two pyridine rings could potentially coordinate with a metal ion. The design of such a sensor would involve linking this chelating unit to a signaling unit. The binding of a metal ion would then trigger a measurable signal. The selectivity of the sensor for a particular metal ion can be tuned by modifying the structure of the chelating agent to favor binding with ions of a specific size or charge. mdpi.com

Table 1: Examples of Pyridine-Based Scaffolds in Metal Ion Sensing

| Scaffold Type | Detected Metal Ions | Sensing Mechanism |

| Terpyridine | Fe2+, Fe3+, Cr3+, Zn2+, Cd2+ | Colorimetric/Fluorometric |

| 2-amino-3-cyanopyridine | Cr2+, Hg2+, Ni2+, Co2+ | Fluorometric |

| Pyridine-based Schiff bases | Pb2+ | Fluorometric |

This table presents data for related pyridine compounds to illustrate the principles of metal ion sensor design, as no specific data for this compound is available.

Chemodosimeter and Chemosensor Principles

Chemosensors operate through a reversible interaction between the sensor molecule and the analyte. The binding of the analyte to the sensor's receptor site causes a change in the sensor's properties, which can be measured. When the analyte is removed, the sensor returns to its original state. This reversibility allows for continuous monitoring of the analyte concentration. dntb.gov.uaresearchgate.net

Chemodosimeters , on the other hand, function through an irreversible chemical reaction between the dosimeter molecule and the analyte. This reaction leads to a permanent change in the dosimeter's structure and, consequently, its signaling properties. Because the reaction is irreversible, a chemodosimeter can be used for the cumulative measurement of an analyte over time, but it cannot be reused for multiple measurements. rsc.org

In the context of pyridine-based sensors, a molecule could be designed to act as a chemosensor by having pyridine rings that reversibly bind to a metal ion, causing a change in fluorescence. researchgate.netresearchgate.net Alternatively, a pyridine-containing molecule could be designed as a chemodosimeter if the binding of an analyte triggers an irreversible chemical transformation, such as the cleavage of a bond within the molecule, leading to a permanent color change. rsc.org The specific design of the molecule dictates whether it will function as a chemosensor or a chemodosimeter.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes and Sustainable Methodologies

The advancement of research into Di(pyridin-3-yl)methanamine is contingent upon the development of efficient and sustainable synthetic protocols. Current synthetic approaches often rely on classical methods that may not be optimal in terms of yield, purity, or environmental impact. Future research is poised to explore innovative synthetic strategies.

Novel Synthetic Approaches: Future synthetic exploration could focus on transition-metal-catalyzed cross-coupling reactions to construct the core structure. Methodologies such as palladium-catalyzed amination or nickel-catalyzed reductive couplings could offer high-yield pathways. Another promising avenue is the use of photoredox catalysis, which allows for bond formation under mild conditions, potentially reducing energy consumption and improving functional group tolerance.

Sustainable Methodologies: A critical goal is the alignment of synthetic routes with the principles of green chemistry. This involves the use of environmentally benign solvents, such as deep eutectic solvents (DES), which are biodegradable and can enhance reactivity. rsc.org Catalyst-free approaches or the use of recyclable heterogeneous catalysts are also key areas for development. The implementation of flow chemistry could provide a safer, more scalable, and efficient alternative to traditional batch processing.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Transition-Metal Catalysis | High efficiency, selectivity, and broad substrate scope. | Development of novel ligands and reaction conditions to improve catalyst turnover and reduce metal contamination. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source, unique reactivity. | Design of new photocatalysts and exploration of late-stage functionalization of the pyridine (B92270) rings. |

| Green Chemistry Protocols | Reduced environmental impact, lower energy consumption, use of non-toxic reagents and solvents. | Application of biodegradable solvents (e.g., DES), development of catalyst-free reactions, and utilization of microwave or ultrasonic assistance. rsc.org |

| Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters, improved yields. | Optimization of reactor design and integration of in-line purification and analysis. |

Exploration of New Coordination Complexes with Unique Electronic and Steric Properties

This compound is an attractive ligand for coordination chemistry. Its structure, featuring two pyridine rings linked by a flexible aminomethylene bridge, allows it to act as a versatile chelating or bridging ligand for a wide array of metal ions.

The nitrogen atoms of the pyridine rings are primary coordination sites, functioning as Lewis bases. wikipedia.org The flexible linker enables the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers, potentially forming stable five- or six-membered chelate rings. This structural flexibility can influence the steric environment around the metal, which in turn can dictate the reactivity and selectivity of the resulting complex.

Future research will focus on synthesizing and characterizing novel coordination complexes with transition metals (e.g., Fe, Cu, Ru, Pd) and lanthanides. The electronic properties of these complexes will be of particular interest. The pyridine rings can participate in metal-to-ligand charge transfer (MLCT) transitions, making the complexes potentially suitable for photochemical and photophysical applications. The steric bulk and conformation of the ligand can be tuned by introducing substituents on the pyridine rings, allowing for fine control over the metal's coordination sphere. This control is crucial for designing complexes with specific catalytic or material properties.

Expansion into Novel Catalytic Transformations and Energy Applications

The coordination complexes of pyridine-containing ligands have demonstrated significant utility in homogeneous catalysis. semanticscholar.orgunimi.it The unique electronic and steric properties that can be imparted by this compound make its metal complexes promising candidates for a range of catalytic transformations.

Potential Catalytic Applications:

Oxidation Catalysis: Iron and manganese complexes could be investigated for their ability to catalyze selective oxidation reactions, such as the epoxidation of olefins or the hydroxylation of alkanes.

Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes are prime candidates for catalyzing the hydrogenation of ketones, imines, and other unsaturated substrates. researchgate.net The chirality of the ligand could be exploited for asymmetric synthesis.

Cross-Coupling Reactions: Palladium and nickel complexes could be developed for use in C-C and C-N bond-forming reactions, which are fundamental transformations in organic synthesis.

In the realm of energy applications, pyridine-based compounds are components of materials for solar energy conversion and energy storage. The coordination complexes of this compound could be explored as photosensitizers in dye-sensitized solar cells (DSSCs) or as redox-active components in flow batteries. The ability to tune the electronic properties of the complexes through ligand modification is a key advantage in optimizing their performance for specific energy applications.

Advanced Applications in Bio-Inspired and Biomimetic Materials

Bio-inspired and biomimetic chemistry seeks to mimic biological systems to create novel materials and functionalities. The structure of this compound offers intriguing possibilities in this field. The arrangement of nitrogen donors resembles the coordination environment of metal ions in some metalloenzymes.

Future research could explore the use of its metal complexes as functional mimics of enzyme active sites. For example, complexes could be designed to bind and activate small molecules like O2 or CO2, mimicking the function of oxidases or carboxylases.

Furthermore, the ligand's ability to form extended coordination polymers or metal-organic frameworks (MOFs) could be exploited to create structured, porous materials. These materials could find applications in areas such as gas storage, separation, or as hosts for guest molecules, drawing inspiration from the highly organized and functional structures found in nature.

Synergistic Computational and Experimental Approaches for Rational Design and Discovery

The integration of computational chemistry with experimental synthesis and testing is a powerful paradigm for accelerating scientific discovery. researchgate.net For this compound and its derivatives, computational methods can provide invaluable insights into their properties and guide experimental efforts.

Computational Modeling: Density Functional Theory (DFT) can be used to predict the geometric and electronic structures of the ligand and its metal complexes. nih.gov Key parameters such as bond lengths, bond angles, HOMO-LUMO energy gaps, and molecular electrostatic potential (MEP) surfaces can be calculated to understand reactivity and potential coordination behavior. researchgate.netnih.gov For instance, MEP maps can identify the most electron-rich regions (the pyridine nitrogen atoms) as the likely sites for metal coordination.

Rational Design: Computational screening can be used to predict the properties of a large library of virtual derivatives of this compound with different substituents. This allows researchers to identify promising candidates for synthesis with optimized properties for specific applications, such as catalysis or materials science. Molecular docking and dynamics simulations can be employed to study the interactions of these compounds with biological targets or within the pores of a material. researchgate.net This synergistic approach, where computational predictions guide experimental work, will be crucial for unlocking the full potential of this versatile chemical scaffold.

Table 2: Key Computational Parameters and Their Significance

| Computational Method | Parameter | Significance for this compound Research |

|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO Gap | Predicts electronic excitability, relevant for photochemical applications and reactivity. nih.gov |

| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack, predicting coordination sites. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive Models | Correlates structural features with catalytic activity or material performance to guide the design of improved derivatives. researchgate.net |